molecular formula C20H26O3 B132094 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione CAS No. 121021-51-0

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione

Cat. No. B132094
M. Wt: 314.4 g/mol
InChI Key: DAXJNUBSBFUTRP-JKNDIDBPSA-N
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Description

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione is a biochemical used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds involves the use of hyodeoxycholic acid. The crude mixture is chromatographed to yield the product .


Molecular Structure Analysis

The molecular formula of 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione is C20H26O3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione include a molecular formula of C20H26O3, an average mass of 314.419 Da, and a monoisotopic mass of 314.188202 Da .

Scientific Research Applications

Microbial Transformation and Cytotoxicity

  • A study on the structural transformation of the anticancer drug exemestane by various fungi yielded metabolites, including 6α-hydroxymethylandrosta-1,4-diene-3,17-dione. These transformed products were evaluated for their cytotoxicity against the breast cancer cell line MCF-7, highlighting the potential application in cancer research (Baydoun et al., 2016).

Steroid Metabolism

  • The metabolism of androst-4-en-3,17-dione by the fungus Neurospora crassa resulted in several metabolites, including androsta-4,6-diene-3,17-dione, indicating microbial capabilities in steroid transformation and potential applications in steroid chemistry research (Faramarzi et al., 2008).

Enzymatic Inhibition and Metabolite Analysis

  • Research on 4-hydroxyandrostenedione and 4-hydroxytestosterone metabolism revealed various metabolic products, including androsta-4,6-diene-3,17-dione, showcasing the detailed study of steroid metabolism and its implications for understanding enzyme inhibition mechanisms (Kohler et al., 2007).

Novel Chemical Transformations

  • The conversion of 12α-hydroxyandrosta-1,4-diene-3,17-dione into derivatives showcasing novel chemical reactions, such as C9-C10 cleavage, illustrates advanced research in organic chemistry and steroid modification (Bourke et al., 1998).

Aromatase Inhibition

  • Studies on the time-dependent inactivation of aromatase by 6-alkylandrosta-1,4-diene-3,17-diones, exploring the effects of length and configuration of the 6-alkyl group, contribute to the understanding of enzyme inhibition and potential therapeutic applications (Numazawa et al., 1996).

properties

IUPAC Name

(6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,10,12,14-16,21H,3-4,6,8-9,11H2,1-2H3/t12-,14-,15-,16-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXJNUBSBFUTRP-JKNDIDBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)C=C[C@]34C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474290
Record name (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione

CAS RN

121021-51-0
Record name (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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